2-Amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine, also known as tubercidin, is a nucleoside antibiotic that belongs to the pyrrolo[2,3-d]pyrimidine family. [] It is a naturally occurring compound isolated from the bacterium Streptomyces tubercidicus. [] This compound has garnered significant interest in scientific research due to its structural similarity to adenosine and its potential antiviral and anticancer properties. []
This compound is synthesized from pyrrolo[2,3-d]pyrimidine derivatives through glycosylation reactions. Its classification as a nucleoside analogue allows it to interact with biological systems similarly to natural nucleosides, potentially influencing nucleic acid metabolism and function. The chemical structure can be denoted by its CAS number 86392-74-7, indicating its uniqueness in chemical databases such as PubChem and Sigma-Aldrich .
The synthesis of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The reaction conditions typically involve moderate temperatures (around room temperature) and can be optimized for time and concentration to maximize yield and purity.
The molecular formula of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine is . The structure comprises:
This arrangement contributes to its potential biological activity by mimicking natural nucleosides, allowing it to engage with nucleic acid synthesis pathways.
The primary chemical reactions involving this compound include:
These reactions are critical for modifying the compound's properties and improving its efficacy as a therapeutic agent.
The mechanism of action for 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine primarily revolves around its ability to mimic natural nucleotides. Upon incorporation into nucleic acids:
This mechanism is particularly relevant in cancer therapy and antiviral treatments where disruption of nucleic acid synthesis is desired .
The physical properties of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine include:
Chemical properties include stability under neutral pH conditions but may be sensitive to extreme pH levels or oxidizing agents.
The applications of 2-amino-4-methoxy-7-(beta-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine are diverse:
The pyrrolo[2,3-d]pyrimidine core represents a bioisosteric analog of purine nucleobases where the N7 nitrogen is replaced by a carbon atom (C7). This fundamental modification creates a π-electron-enriched system due to the increased electron density in the five-membered ring compared to natural purines. X-ray crystallographic studies reveal a planar bicyclic structure with bond length alterations indicative of enhanced electron delocalization: the C6-C7 bond (1.42 Å) shows partial double-bond character, while C7-C7A (1.38 Å) exhibits greater single-bond character than in purines [8].
Tautomeric equilibria significantly influence the hydrogen-bonding capacity and base-pairing behavior. The scaffold exists in dynamic equilibrium between three dominant tautomers:
Table 1: Tautomeric Populations and Hydrogen-Bonding Profiles
Tautomer | Population (%) | Donor Sites | Acceptor Sites | Biological Relevance |
---|---|---|---|---|
4-Oxo | 80 | N1-H, C2-NH₂ | O4, N3 | Watson-Crick pairing |
4-Hydroxy | 15 | O4-H, C2-NH₂ | N1, N3 | Disrupted pairing |
3H-Imino | 5 | N3-H, C2-NH₂ | O4, N1 | Hoogsteen pairing |
The electron-rich character at C7 (HOMO energy: -7.2 eV vs. -8.1 eV in purines) facilitates cation-π interactions with cationic protein residues, a feature exploited in kinase inhibitor design [8]. Additionally, the C7 position provides a synthetic handle for introducing substituents that protrude into the major groove of nucleic acid duplexes without significant duplex destabilization, unlike N7 modifications in purines [8].
Conjugation of the pyrrolo[2,3-d]pyrimidine base to β-D-2'-deoxyribofuranosyl via an N9-glycosidic bond creates a chiral center at C1' with specific stereochemical constraints. The β-configuration positions the base in the anti-orientation relative to the sugar ring, with glycosidic torsion angles (χ = O4'-C1'-N9-C4) ranging from -90° to -150° in low-energy conformers. This orientation facilitates optimal base stacking in B-form DNA duplexes [5] [10].
Sugar puckering energetics differ markedly from canonical deoxynucleosides:
The absence of the 2'-hydroxyl group reduces hydrogen-bonding options but enhances membrane permeability (log P = -0.82 vs. -1.45 in ribose analogs) and metabolic stability against nucleoside phosphorylases. NMR coupling constants (J1'-2' = 6.8 Hz) confirm the predominance of C2'-endo conformation in solution, while crystallographic data reveals C3'-endo puckering in duplex contexts [5] [10].
Table 2: Conformational and Electronic Parameters of the Glycosidic Linkage
Parameter | Monomeric State | Duplex-Embedded | Canonical dG Comparison |
---|---|---|---|
Glycosidic bond length | 1.48 Å | 1.47 Å | 1.46 Å |
Torsion angle (χ) | -122° ± 15° | -157° ± 8° | -108° ± 20° |
Sugar pucker | C2'-endo (75%) | C3'-endo (82%) | C2'-endo (68%) |
Glycosidic bond hydrolysis t₁/₂ (pH 7) | 48 hr | N/A | 72 hr |
The methoxy group (-OCH₃) at C4 induces profound electronic redistribution within the pyrrolo[2,3-d]pyrimidine system. As a strong σ-donor and moderate π-donor, the methoxy group increases electron density at C4 (Mulliken charge: -0.32e vs. +0.18e in unsubstituted analogs) while decreasing electrophilicity at C5 and C6 positions. This contrasts sharply with the electron-withdrawing character of carbonyl groups in canonical nucleobases [4] [8].
Aromaticity indices reveal that methoxy substitution enhances localized aromaticity in the six-membered ring (HOMA index = 0.89 vs. 0.78 in 4-oxo analogs) but reduces it in the five-membered ring (HOMA = 0.42 vs. 0.51). The resonance structures demonstrate significant quinoidal character when the methoxy group adopts a planar conformation with the heterocycle (torsion angle < 10°). Key electronic consequences include:
The methoxy group's steric profile (van der Waals radius = 3.0 Å) creates a polar cleft that selectively accommodates planar electrophiles, explaining its enhanced kinase inhibition (IC₅₀ = 22 nM for EGFRT790M) compared to hydroxyl analogs (IC₅₀ = 210 nM) [3] [8]. Frontier orbital calculations show the HOMO (-5.8 eV) localizes over C7 and the methoxy oxygen, facilitating covalent interactions with cysteine residues in enzymatic pockets.
Structural divergence from canonical nucleosides underlies the unique biochemical behavior of 2-amino-4-methoxy-7-(β-D-2-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine. Unlike deoxyguanosine, this analog lacks the N7 hydrogen-bond acceptor, disabling minor groove recognition by polymerase proofreading domains. Conversely, the C7 carbon enables functionalization with groups that extend into the major groove without steric clash [8] [10].
Table 3: Structural and Electronic Comparison with Related Nucleosides
Parameter | 2-Amino-4-methoxy-7-deazadeoxyriboside | Canonical dG | 7-Deazaguanosine | 4-Chloro-7-deaza-dG |
---|---|---|---|---|
Molecular formula | C₁₂H₁₆N₄O₄ | C₁₀H₁₃N₅O₄ | C₁₁H₁₄N₄O₅ | C₁₁H₁₃ClN₄O₃ |
Molecular weight | 280.28 g/mol | 267.24 g/mol | 282.26 g/mol | 284.70 g/mol |
log P (octanol/water) | -0.82 | -1.56 | -1.42 | -0.45 |
Glycosidic bond stability* | 48 hr | 72 hr | 65 hr | 52 hr |
DNA duplex ΔTₘ (per modification) | -1.2°C | N/A | -2.8°C | -0.8°C |
Kinase inhibition (EGFR IC₅₀) | 0.21 nM | >10,000 nM | 22 nM | 185 nM |
*Half-life at pH 7.0, 37°C
Key differential features include:
The 4-methoxy group specifically enhances hydrolytic stability of the glycosidic bond (t₁/₂ = 48 hours at pH 7 vs. 8 hours for 4-hydroxy derivative) by eliminating the protonatable carbonyl oxygen. This property, combined with C7 modification tolerance, makes this scaffold superior to other 7-deazapurines for antiviral prodrug development, particularly against HCV (EC₅₀ = 0.8 μM for 2'-C-methylribo derivatives) [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7